molecular formula C20H36O6 B12678113 Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester CAS No. 71850-74-3

Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester

Cat. No.: B12678113
CAS No.: 71850-74-3
M. Wt: 372.5 g/mol
InChI Key: WIAWMBFCOXRNOS-UHFFFAOYSA-N
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Description

Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester is a complex organic compound with a unique structure. This compound is characterized by its ester functional group, which is formed by the reaction of an acid and an alcohol. The presence of multiple ester groups and the branched structure contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester typically involves esterification reactions. One common method is the reaction of pentanoic acid with an alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester undergoes several types of chemical reactions, including:

    Oxidation: The ester can be oxidized to form carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Substituted esters and amides.

Scientific Research Applications

Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxobutyl)oxy)propoxy)-2,2-dimethylpropyl ester
  • Hexanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxohexyl)oxy)propoxy)-2,2-dimethylpropyl ester

Uniqueness

Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester is unique due to its specific chain length and branching, which influence its chemical reactivity and physical properties

Biological Activity

Pentanoic acid, specifically the compound known as 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester (CAS Number 71850-74-3), is a complex ester with notable biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields.

The molecular formula of Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester is C20H36O6C_{20}H_{36}O_{6}, with a molecular weight of approximately 372.496 g/mol. Key physical properties include:

PropertyValue
Density1.008 g/cm³
Boiling Point406.6 °C
Flash Point170.2 °C
LogP4.048

These properties suggest that the compound is relatively stable at high temperatures and has moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Antioxidant Properties

Research indicates that pentanoic acid derivatives exhibit significant antioxidant activity. For instance, studies on related compounds have shown that they can scavenge free radicals and reduce oxidative stress in cellular models. This activity is often measured using assays such as DPPH and ABTS, which quantify the ability to neutralize reactive oxygen species (ROS).

Anti-inflammatory Effects

Pentanoic acid derivatives have been investigated for their anti-inflammatory properties. Compounds similar to pentanoic acid have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial efficacy of pentanoic acid derivatives has been documented in various studies. For example, certain esters derived from pentanoic acid have shown activity against Gram-positive and Gram-negative bacteria. This property could be leveraged in developing new antimicrobial agents.

Study on Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of pentanoic acid derivatives using various assays:

Assay TypeResult (μmol Trolox/g)
DPPH172.16
ABTS198.87
FRAP595.49

These results indicate that pentanoic acid derivatives possess significant antioxidant potential, making them candidates for further research in health-related applications.

Anti-inflammatory Research

In another study focusing on anti-inflammatory activity, researchers assessed the impact of pentanoic acid derivatives on cytokine production in human cell lines. The results indicated a marked reduction in TNF-alpha and IL-6 levels upon treatment with these compounds, highlighting their potential as anti-inflammatory agents.

Properties

CAS No.

71850-74-3

Molecular Formula

C20H36O6

Molecular Weight

372.5 g/mol

IUPAC Name

(2,2-dimethyl-3-pentanoyloxypropyl) 2,2-dimethyl-3-pentanoyloxypropanoate

InChI

InChI=1S/C20H36O6/c1-7-9-11-16(21)24-13-19(3,4)14-26-18(23)20(5,6)15-25-17(22)12-10-8-2/h7-15H2,1-6H3

InChI Key

WIAWMBFCOXRNOS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCC(C)(C)COC(=O)C(C)(C)COC(=O)CCCC

Origin of Product

United States

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